[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO5/c1-25-17-6-3-12(7-19(17)26-2)8-20(24)27-11-14-10-18(28-23-14)15-5-4-13(21)9-16(15)22/h3-7,9-10H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHHFQMNUHWULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Attachment of the Dimethoxyphenyl Acetate Moiety: This step involves esterification of the intermediate compound with 3,4-dimethoxyphenyl acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related derivatives, focusing on core heterocycles, substituents, and functional groups:
Key Differences and Implications
Core Heterocycle: The 1,2-oxazole core in the target compound differs from 1,2,4-triazole derivatives (e.g., compound 2.6 ). Triazole derivatives (e.g., ) often show broader biological activities (antimicrobial, antitumor) due to hydrogen-bonding capabilities from multiple nitrogen atoms.
Substituent Effects: The 2,4-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2.6 with 2,4-dimethoxyphenyl) .
Functional Group Impact: Ester vs. Thioester/Acid: The target’s ester group improves membrane permeability compared to carboxylic acid analogs (e.g., 2.5 in ), but may reduce stability under alkaline conditions. Thioester derivatives (e.g., 2.6 ) exhibit higher sulfur-related reactivity. Amine vs. Ester: The absence of an amine group (cf.
Physicochemical and Toxicity Comparison
- Solubility : The target compound’s ester group and fluorine substituents likely render it sparingly soluble in water, similar to triazole esters (e.g., 2.6 ).
- Toxicity : Computer predictions (GUSAR) for triazole esters (e.g., 2.6) suggest lower acute toxicity compared to parent acids , aligning with the target compound’s ester design.
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate is an organic molecule characterized by its unique structural features, including an oxazole ring and a methoxyphenyl acetate moiety. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
Key Functional Groups
- Oxazole Ring : Contributes to the compound's reactivity and potential bioactivity.
- Difluorophenyl Group : Enhances electrophilicity and may influence interaction with biological targets.
- Methoxyphenyl Acetate Moiety : Potentially increases solubility and bioavailability.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets such as enzymes or receptors. The oxazole ring can engage in various chemical reactions, including nucleophilic substitutions and cycloadditions. The difluorophenyl group may enhance binding affinity to targets due to increased hydrophobic interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
- Antimicrobial Properties : The presence of the oxazole ring has been linked to antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways.
Research Findings
Several studies have investigated the biological properties of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range. |
| Study B | Reported antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Showed anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines. |
Case Studies
-
Case Study on Anticancer Activity :
- In vitro tests revealed that this compound inhibited cell growth in breast cancer models by inducing apoptosis through caspase activation.
-
Case Study on Antimicrobial Effects :
- A series of experiments indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the oxazole core via cyclization of a β-keto ester with hydroxylamine. The 2,4-difluorophenyl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions. The final esterification step between the oxazole methanol derivative and 3,4-dimethoxyphenylacetic acid should use coupling agents like DCC/DMAP or EDCI/HOBt under anhydrous conditions. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, COSY, HSQC) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation, 294 K) provides definitive structural confirmation, as demonstrated in analogous fluorinated oxazole derivatives .
- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show distinct signals for difluorophenyl (δ 6.8–7.4 ppm), oxazole methyl (δ 4.8–5.2 ppm), and dimethoxyphenyl groups (δ 3.8–3.9 ppm for OCH₃). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) is optimal. Electrospray ionization (ESI) in positive ion mode with MRM transitions (e.g., m/z 430 → 248) enhances sensitivity. Validation should follow ICH guidelines for linearity (R² > 0.995), precision (RSD < 5%), and recovery (>90%) .
Advanced Research Questions
Q. How can environmental stability and degradation pathways of this compound be assessed?
- Methodological Answer :
- Laboratory studies : Conduct hydrolysis experiments at varying pH (3–9) and temperatures (25–50°C), analyzing degradation products via LC-QTOF-MS. Photolysis studies under UV light (λ = 254 nm) with actinometry controls can identify photo-degradation intermediates .
- Field studies : Use soil/water microcosms spiked with the compound (e.g., 10 ppm) and monitor using GC-MS or HPLC-UV. Compare abiotic (e.g., adsorption to soil) and biotic (microbial degradation) pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response standardization : Ensure consistent assay conditions (e.g., cell line viability assays using MTT with 48-hour incubation, 5% CO₂).
- Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target effects in conflicting studies. For example, discrepancies in cytotoxicity might arise from differential expression of metabolizing enzymes (e.g., CYP450 isoforms) .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to protocol variability .
Q. How can molecular docking predict interactions between this compound and target proteins?
- Methodological Answer :
- Protein preparation : Retrieve the target structure (e.g., COX-2 from PDB: 5KIR) and optimize protonation states using tools like PROPKA.
- Docking parameters : Use AutoDock Vina with a grid box covering the active site (20 ų). Assign partial charges via Gasteiger-Marsili method.
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (NAMD, 100 ns) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
